An In-depth Technical Guide to the Physical Properties of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
An In-depth Technical Guide to the Physical Properties of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol, also known by synonyms such as (S)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which is found in a wide array of natural products and biologically active molecules, this compound serves as a crucial chiral building block.[1][2] The THIQ nucleus is a core component of numerous isoquinoline alkaloids known for their diverse pharmacological activities, including potential applications as therapeutics for neurodegenerative disorders.[1][3] The specific stereochemistry of the (S)-enantiomer and the presence of a hydroxymethyl group at the 3-position make it a versatile precursor for the asymmetric synthesis of more complex and potent therapeutic agents.[2][4] This guide provides a detailed overview of its core physical properties, the experimental methods used for their determination, and its role in synthetic pathways.
Core Physical and Chemical Properties
The physical characteristics of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol are fundamental to its application in synthesis, formulation, and quality control. These properties have been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 114 - 116 °C (lit.) |
| Boiling Point | 307.9 °C at 760 mmHg (data for racemate) |
| Optical Rotation | [α]²²/D = -97° (c = 1 in methanol) |
| Solubility | Soluble in dichloromethane; Slightly soluble in water |
| Density | 1.081 g/cm³ (data for racemate) |
| Flash Point | 147 °C (data for racemate) |
| pKa (Predicted) | 14.57 ± 0.10 |
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for three key experimental determinations.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method is the most common and reliable technique for its determination.[5]
Methodology:
-
Sample Preparation: A small amount of the thoroughly dried, crystalline (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is finely powdered. The open end of a thin-walled capillary tube (sealed at one end) is pressed into the powder.[6]
-
Packing: The tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to compact the sample into a dense column of 2-3 mm at the bottom of the sealed end.[6][7]
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a calibrated thermometer, ensuring the sample is aligned with the thermometer's bulb.
-
Heating: The sample is heated rapidly at first to approximately 15-20°C below the expected melting point (114°C). The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[7]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid mass turns into a transparent liquid is recorded as the end of the range.[6] For a pure compound, this range is typically sharp (0.5-1.0°C).
Specific Optical Rotation Measurement (Polarimetry)
Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter. The specific rotation is a standardized value.[8][9]
Methodology:
-
Solution Preparation: A precise mass of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is dissolved in a specific volume of a designated solvent (e.g., methanol) to achieve a known concentration (c), typically expressed in g/mL or g/100mL. For the value of -97°, the concentration is 1 g per 100 mL of methanol.
-
Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The measurement is standardized using the sodium D-line (589 nm) at a controlled temperature (e.g., 22°C).[10] The zero point is calibrated by running a blank measurement with a sample cell filled only with the pure solvent.[8]
-
Sample Measurement: The prepared solution is carefully transferred into a polarimeter sample cell of a known path length (l), typically 1 decimeter (100 mm), ensuring no air bubbles are present in the light path.[11]
-
Data Acquisition: The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. Multiple readings are taken and averaged to ensure precision.[8]
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) Where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.
Solubility Determination
Solubility is assessed by observing the dissolution of a solute in a solvent. The "like dissolves like" principle is a key guideline.[12]
Methodology:
-
Initial Test (Water): A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube. A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[13]
-
Agitation: After each addition, the test tube is vigorously shaken to facilitate dissolution.[13] Observations are made to see if the solid dissolves completely.
-
Classification: If the compound dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble or slightly soluble. Given the amine and alcohol functional groups, slight solubility in a polar solvent like water is expected, while its larger hydrocarbon structure limits high solubility.
-
Organic Solvents: The process is repeated with other solvents. For (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol, a non-polar aprotic solvent like dichloromethane is used, in which it is expected to be fully soluble due to the significant non-polar character of the fused ring system.
-
Acid/Base Tests: For compounds insoluble in water, further tests with 5% HCl and 5% NaOH can be performed to identify basic (amine) or acidic functional groups, which would dissolve via salt formation.[14]
Role in Synthetic Pathways
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is a valuable chiral precursor for synthesizing complex isoquinoline alkaloids. One of the most fundamental reactions for forming the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[15][16][17] This reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[18] The workflow below illustrates this key logical relationship in organic synthesis.
Caption: The Pictet-Spengler reaction workflow.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. digicollections.net [digicollections.net]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 11. rudolphresearch.com [rudolphresearch.com]
- 12. Khan Academy [khanacademy.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. name-reaction.com [name-reaction.com]
- 16. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
